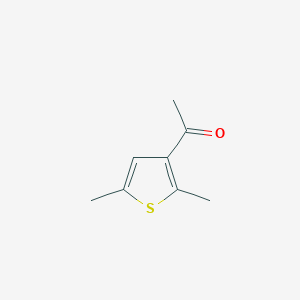

3-Acetyl-2,5-dimethylthiophene

Übersicht

Beschreibung

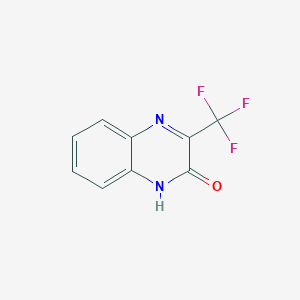

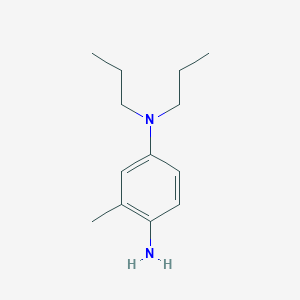

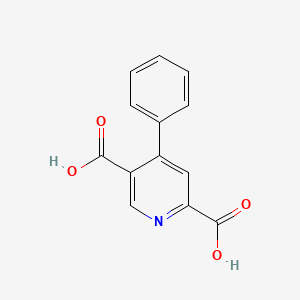

3-Acetyl-2,5-dimethylthiophene: is an organic compound with the molecular formula C8H10OS . It is a derivative of thiophene, characterized by the presence of an acetyl group at the third position and methyl groups at the second and fifth positions of the thiophene ring. This compound is known for its unique odor and is used as an intermediate in organic synthesis .

Wirkmechanismus

Target of Action

This compound is a flavoring agent and its targets could be diverse depending on the context of its use .

Mode of Action

It has been used in the synthesis of heterocyclic ketimines, 3-acetyl-2,5-dimethylthiophene thiosemicarbazone and this compound semicarbazone . These compounds could interact with various biological targets, leading to different biochemical changes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its use as a flavoring agent, it is likely to be rapidly absorbed and metabolized in the body. Detailed studies on its bioavailability, distribution, metabolism, and excretion are lacking .

Result of Action

It has been found to be genotoxic, meaning it can damage DNA, the genetic material of cells . This raises safety concerns for its use as a food flavoring agent .

Biochemische Analyse

Biochemical Properties

3-Acetyl-2,5-dimethylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic ketimines and thiosemicarbazones. It interacts with enzymes such as thiosemicarbazide and semicarbazide hydrochloride, resulting in the formation of new heterocyclic compounds . These interactions are crucial for the compound’s application in biochemical synthesis and research.

Cellular Effects

This compound has been shown to have genotoxic effects, meaning it can damage DNA, the genetic material of cells . This property raises safety concerns for human health, as genotoxic substances should not be intentionally added to the food chain. The compound’s genotoxicity can influence cell function by causing mutations and potentially leading to adverse health effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA, leading to genotoxic effects. Studies have shown that the compound is mutagenic both in vitro and in vivo, indicating that it can cause mutations in bacterial and mammalian cells . This mutagenicity is likely due to the compound’s ability to form reactive intermediates that interact with DNA, causing damage and mutations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been observed that the compound can cause mutations in liver cells over time, indicating its potential for long-term genotoxic effects . The stability of this compound in laboratory conditions is crucial for accurate and reliable experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown a dose-dependent increase in mutant frequency in liver cells, while no dose-related effects were observed in duodenum cells . High doses of the compound can lead to toxic effects, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized in the liver, where it can form reactive intermediates that contribute to its genotoxic effects . Understanding the metabolic pathways of this compound is essential for assessing its safety and potential health risks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interactions with transporters and binding proteins can influence its localization and accumulation in specific tissues . These interactions are important for understanding the compound’s overall effects on cellular function and health.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential effects on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

3-Acetyl-2,5-dimethylthiophene can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 2,5-dimethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods:

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Acetyl-2,5-dimethylthiophene can undergo oxidation reactions to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form 3-(1-hydroxyethyl)-2,5-dimethylthiophene using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: 3-(1-hydroxyethyl)-2,5-dimethylthiophene.

Substitution: Halogenated, nitrated, and sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry:

3-Acetyl-2,5-dimethylthiophene is used as a building block in the synthesis of heterocyclic compounds, including ketimines and thiosemicarbazones. These derivatives have applications in coordination chemistry and materials science .

Biology and Medicine:

The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Research has shown that certain metal complexes of this compound exhibit significant biological activity .

Industry:

In the fragrance industry, this compound is used as a flavoring agent due to its unique odor. its use in food products has been restricted due to safety concerns .

Vergleich Mit ähnlichen Verbindungen

2-Acetylthiophene: Similar structure but with the acetyl group at the second position.

3-Acetyl-2,5-dimethylfuran: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.

2,5-Dimethylthiophene: Lacks the acetyl group.

Uniqueness:

3-Acetyl-2,5-dimethylthiophene is unique due to the specific positioning of the acetyl and methyl groups on the thiophene ring, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and its unique odor make it valuable in both research and industrial applications .

Eigenschaften

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-5-4-8(6(2)9)7(3)10-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSJAEJRDNPYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179946 | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

223.00 to 225.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2530-10-1 | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylthiophen-3-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYL-2,5-DIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDV865T91P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-acetyl-2,5-dimethylthiophene?

A1: this compound is an organic compound with the molecular formula C8H10OS [, , ]. Its molecular weight is 154.24 g/mol. Spectroscopic data, including IR, 1H NMR, 13C NMR, and GC-MS, has been used to confirm its structure in various studies [, , , , , ].

Q2: How is this compound synthesized?

A2: While specific synthetic routes may vary, this compound can be synthesized through reactions involving 2,5-dimethylthiophene as a starting material. For instance, it can be prepared by reacting 2,5-dimethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst [not explicitly mentioned in the provided abstracts, but a common synthetic approach].

Q3: What are the potential applications of this compound?

A3: this compound serves as a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds. Its reactive acetyl group enables various chemical transformations, leading to the synthesis of compounds with potential biological activities [, , , , ].

Q4: Has this compound demonstrated any specific biological activity?

A4: While this compound itself has primarily been investigated for its synthetic utility, derivatives synthesized from it have shown promising antibacterial and antifungal activities in vitro [, ]. Notably, some pyrazoline derivatives synthesized from this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria [].

Q5: What analytical techniques are commonly employed to characterize and quantify this compound?

A5: Researchers commonly use techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) for characterization [, , , , ]. High-Performance Liquid Chromatography (HPLC) coupled with techniques like acid-base induced cloud point extraction (AB-CPE) and magnetic solid-phase extraction (MSPE) enable efficient extraction and quantification of this compound, particularly from complex matrices like food samples [].

Q6: Has this compound been investigated for its use as a flavoring agent?

A6: Yes, this compound has been evaluated for its safety and efficacy as a flavoring substance. Scientific opinions have been published regarding its use in food for all animal species [, ].

Q7: Can this compound be used in material science applications?

A7: While most research focuses on its synthetic and potential biological applications, one study explores the use of this compound as an additive in perovskite solar cells []. This highlights its potential versatility in different fields.

Q8: Are there any known tellurium-containing derivatives of this compound?

A8: Yes, research exists on the synthesis and structural characterization of tellurium derivatives of this compound, further expanding its chemical diversity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)